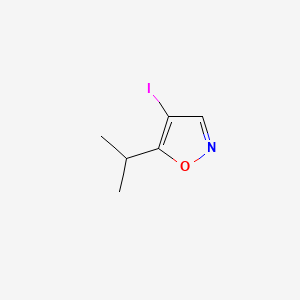
4-(2-Bromopropyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromopropyl)-2-methylquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methylquinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Bromination: The 2-methylquinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromopropane under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromopropyl)-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: New quinoline derivatives with different functional groups.
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrocarbon derivatives of quinoline.
Aplicaciones Científicas De Investigación
4-(2-Bromopropyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromopropyl)-2-methylquinoline depends on its specific application and the target molecule. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as a reactive site for further modifications, enhancing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropylquinoline: Similar structure but lacks the methyl group at the 2-position.
4-(2-Chloropropyl)-2-methylquinoline: Similar structure but with a chlorine atom instead of bromine.
4-(2-Bromopropyl)-quinoline: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
4-(2-Bromopropyl)-2-methylquinoline is unique due to the presence of both the bromopropyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.
Propiedades
Fórmula molecular |
C13H14BrN |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
4-(2-bromopropyl)-2-methylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-9(14)7-11-8-10(2)15-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
BBWSZQHORIYYPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



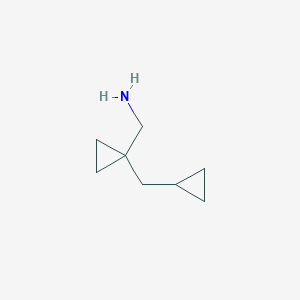

![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)
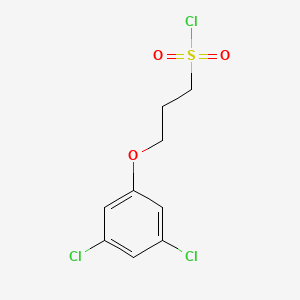
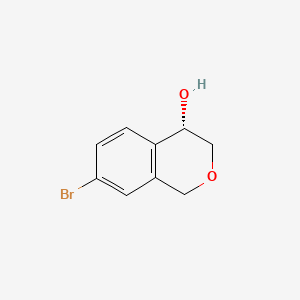
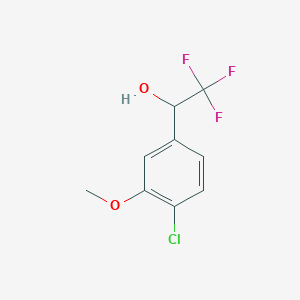

![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
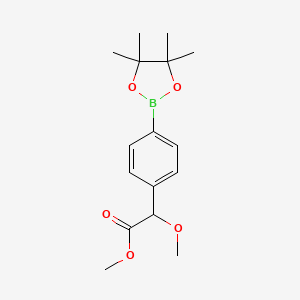
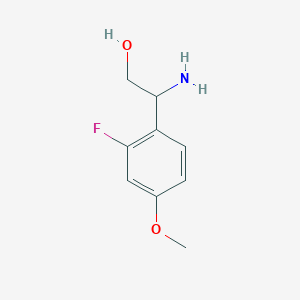

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
